molecular formula C12H17N B2842261 1-Propyl-1,2,3,4-tetrahydroisoquinoline CAS No. 39213-97-3

1-Propyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2842261
CAS No.: 39213-97-3
M. Wt: 175.275
InChI Key: LECSIQWALUVWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-1,2,3,4-tetrahydroisoquinoline (1-Pr-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by a propyl group at the 1-position of the isoquinoline scaffold. THIQ derivatives are of significant interest in medicinal chemistry due to their structural similarity to endogenous neurotransmitters and their diverse pharmacological activities. Synthetic routes for THIQ derivatives often involve α-amidoalkylation reactions using catalysts like silica-supported polyphosphoric acid (SiO₂-PPA) . While 1-Pr-THIQ itself is less documented in the literature, structurally related compounds exhibit neuroprotective, analgesic, and enzyme-inhibitory properties, positioning THIQs as promising candidates for drug development. For instance, 1-methyl-THIQ analogs demonstrate neuroprotective effects in Parkinson’s disease models, while 6,7-dimethoxy-THIQ derivatives show activity as κ-opioid receptor antagonists .

Properties

IUPAC Name

1-propyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12/h3-4,6-7,12-13H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECSIQWALUVWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=CC=CC=C2CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization-Reduction Sequence

This two-step protocol involves:

  • Acylation of β-arylethylamines : A primary amine (e.g., β-phenylethylamine for 1-Ph-THIQ) reacts with an acyl chloride (e.g., benzoyl chloride) to form an N-acylated intermediate.
  • Cyclodehydration : The amide undergoes intramolecular cyclization under acidic conditions (e.g., polyphosphoric acid, PPA) to yield a 3,4-dihydroisoquinoline.
  • Reduction : The dihydro intermediate is reduced to the tetrahydro form using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

For 1-Pr-THIQ, substituting β-phenylethylamine with a propyl-substituted ethylamine (e.g., β-propylethylamine) and adjusting acylating agents could theoretically yield the target compound. However, the availability and stability of such precursors require careful evaluation.

Detailed Methodologies from Patent Literature

Case Study 1: Synthesis of 1-Ph-THIQ via Acylation-Cyclization (CN101851200A)

Step 1: Acylation of β-Phenylethylamine
β-Phenylethylamine reacts with benzoyl chloride in a non-polar solvent (e.g., benzene) at 0–80°C for ≤5 hours, catalyzed by an organic base (e.g., triethylamine). The resulting N-phenethyl-benzamide is isolated in 96% yield.

Step 2: Cyclization with Polyphosphoric Acid
N-Phenethyl-benzamide undergoes cyclodehydration in PPA at 130–150°C for 3 hours, yielding 1-phenyl-3,4-dihydroisoquinoline (70–72% yield).

Step 3: Reduction to Tetrahydroisoquinoline
The dihydro intermediate is reduced with NaBH4 in methanol at 0°C for 16 hours, followed by HCl workup to afford 1-Ph-THIQ in 85% yield.

Adaptation for 1-Pr-THIQ :

  • Replace β-phenylethylamine with β-propylethylamine.
  • Substitute benzoyl chloride with propionyl chloride.
  • Optimize cyclization conditions for potential steric effects from the propyl group.

Case Study 2: Eco-Friendly Synthesis (CN103159677A)

This protocol emphasizes solvent-free conditions and reduced environmental impact:

  • Aqueous-phase acylation : β-Phenylethylamine reacts with benzoyl chloride in 10–30% NaOH solution, avoiding organic solvents. N-Phenethyl-benzamide precipitates and is isolated via filtration (99.2% yield).
  • Cyclization with P2O5/POCl3 : The amide reacts with P2O5 and POCl3 in benzene at 140°C, yielding 1-phenyl-3,4-dihydroisoquinoline (72% yield).
  • Borohydride reduction : NaBH4 in methanol reduces the dihydro intermediate to 1-Ph-THIQ at 25°C (99.2% yield).

Advantages for 1-Pr-THIQ :

  • Eliminates toxic polyphosphoric acid, reducing waste.
  • Aqueous workup simplifies purification.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Parameter CN101851200A CN103159677A
Acylation Solvent Benzene Water/NaOH
Cyclization Agent PPA P2O5/POCl3
Reduction Agent NaBH4 NaBH4
Total Yield 85% 99.2%

The aqueous method (CN103159677A) offers higher yields and greener chemistry, though P2O5/POCl3 may pose handling challenges. For 1-Pr-THIQ, polar aprotic solvents (e.g., DMF) might enhance cyclization efficiency for bulkier alkyl groups.

Substituent Compatibility

  • Phenyl vs. Propyl : The phenyl group’s aromaticity stabilizes the cyclization transition state. Propyl’s aliphatic nature may necessitate higher temperatures or prolonged reaction times.
  • Steric Effects : Propyl’s larger van der Waals radius could hinder cyclization, requiring optimized stoichiometry (e.g., excess PPA).

Challenges in 1-Pr-THIQ Synthesis

  • Precursor Availability : β-Propylethylamine is less commercially accessible than β-phenylethylamine, necessitating custom synthesis.
  • Reduction Selectivity : Over-reduction to fully saturated isoquinoline or N-depropylation must be controlled via careful stoichiometry.
  • Purification : Aliphatic byproducts may complicate crystallization; flash chromatography or distillation may be required.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Chiral tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Neuroprotective Properties

1-Propyl-1,2,3,4-tetrahydroisoquinoline and its analogs have been studied for their neuroprotective effects. Research indicates that tetrahydroisoquinolines can modulate dopamine metabolism and exhibit protective properties against neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is relevant in the context of neurodegenerative diseases such as Parkinson's disease . These compounds may act as antagonists to neurotoxic effects and have shown promise in preclinical models.

Anticancer Activity

Several studies have highlighted the potential of 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents. For instance, compounds derived from this scaffold have been synthesized and evaluated for their ability to inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. A specific derivative demonstrated potent binding affinities to Bcl-2 and Mcl-1 proteins while inducing apoptosis in Jurkat cells . This suggests a viable pathway for developing new cancer therapies targeting these proteins.

Opioid Receptor Modulation

Tetrahydroisoquinoline compounds have also been investigated for their interactions with opioid receptors. A study identified a novel tetrahydroisoquinoline derivative that acts as a selective antagonist at the kappa opioid receptor. This compound exhibited significant selectivity over mu and delta opioid receptors, indicating its potential for developing analgesics with fewer side effects associated with traditional opioids .

Synthesis of Novel Derivatives

The synthesis of this compound can serve as a foundation for creating various substituted derivatives with enhanced biological properties. The structural diversity of tetrahydroisoquinolines allows for modifications that can optimize pharmacological activity while minimizing toxicity .

Case Study 1: Neuroprotection Against MPTP Toxicity

A study explored the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (a close analog) in rodent models exposed to MPTP. The results demonstrated that this compound significantly reduced neurotoxic effects and preserved dopaminergic neurons . This highlights the potential therapeutic application of tetrahydroisoquinoline derivatives in treating Parkinson's disease.

Case Study 2: Anticancer Activity Against Bcl-2 Proteins

Another investigation focused on the anticancer properties of substituted tetrahydroisoquinolines against various cancer cell lines. The lead compound showed promising results in inhibiting cell proliferation and inducing apoptosis through Bcl-2 inhibition . These findings support the development of tetrahydroisoquinoline-based therapies for cancer treatment.

Mechanism of Action

The mechanism of action of 1-Propyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ)

  • Structural Differences : Substitution at the 1-position (methyl vs. propyl).
  • Pharmacological Activity: Neurotoxicity vs. Neuroprotection: 1-Me-THIQ is metabolized to N-methyl-isoquinolinium ion via monoamine oxidase (MAO), a process linked to dopaminergic neurotoxicity akin to MPTP, a Parkinsonism-inducing compound . Conversely, 1-Me-THIQ itself exhibits neuroprotective effects in rat models by modulating dopamine release . Blood-Brain Barrier (BBB) Penetration: Both 1-Pr-THIQ and 1-Me-THIQ penetrate the BBB efficiently. However, 1-Me-THIQ undergoes higher 4-hydroxylation (8.7% vs.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Structural Features : Methoxy groups at positions 6 and 5.
  • Pharmacological Activity :
    • Enzyme Inhibition : 6,7-Dimethoxy-THIQ derivatives lack xanthine oxidase (XO) inhibitory activity, whereas 2-(4-fluorophenyl)-THIQ-1-carbonitrile (compound 16 ) inhibits XO with an IC₅₀ of 135.72 µM. The absence of methoxy groups in 16 is critical for activity .
    • Opioid Receptor Antagonism : 6,7-Dimethoxy-THIQ derivatives like PDTic exhibit potent κ-opioid receptor antagonism (IC₅₀ < 10 nM), highlighting the role of methoxy substitutions in receptor binding .

1-(3,4-Dihydroxybenzyl)-2-propyl-THIQ (Dopaminergic Analogs)

  • Structural Features : A 3,4-dihydroxybenzyl group at position 1 and a propyl group at position 2.
  • Pharmacological Activity: Dopamine Receptor Affinity: This compound mimics the rigid structure of aporphine dopamine agonists (e.g., N-n-propylnorapomorphine) but with a flexible benzyl-THIQ scaffold. It shows moderate dopaminergic activity, suggesting that rigidity enhances receptor binding .

Hybrid THIQ-Ibuprofen Derivatives

  • Structural Features : THIQ conjugated with ibuprofen via a ketone linker.
  • Pharmacological Activity :
    • Anti-Inflammatory and Antioxidant Effects : The hybrid molecule H2 demonstrates superior antioxidant activity (IC₅₀ = 12.3 µM in DPPH assay) compared to parent fragments, highlighting synergistic effects. Lipophilicity (logP = 3.2) correlates with enhanced membrane permeability .

Table 1: Key Pharmacological Comparisons of THIQ Derivatives

Compound Structural Features Biological Activity Key Findings References
1-Pr-THIQ 1-propyl substitution Limited direct data Likely shares BBB penetration with 1-Me-THIQ
1-Me-THIQ 1-methyl substitution Neurotoxic (via MAO)/Neuroprotective 4-Hydroxylation = 8.7%; accumulates in brain
6,7-Dimethoxy-THIQ 6,7-methoxy groups κ-opioid antagonism (IC₅₀ < 10 nM) Methoxy critical for receptor binding
2-(4-Fluorophenyl)-THIQ-1-carbonitrile 4-fluorophenyl, 1-carbonitrile XO inhibition (IC₅₀ = 135.72 µM) 7,8-Dimethoxy abolishes activity
THIQ-Ibuprofen Hybrid Ibuprofen conjugate Antioxidant (IC₅₀ = 12.3 µM) logP = 3.2 enhances bioavailability

Mechanistic Insights and Clinical Implications

  • Neurotoxicity: N-methylation of THIQs generates neurotoxic metabolites (e.g., N-methyl-isoquinolinium ion) that inhibit mitochondrial complex I, mirroring MPTP’s mechanism in Parkinson’s disease .
  • Analgesic Potential: 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride shows 55% reduction in pain response (hot plate test), outperforming papaverine, a structural analog lacking analgesic activity .
  • Enzyme Targeting : Substituents at positions 1 and 2 dictate selectivity; propyl groups enhance lipophilicity, while aromatic moieties (e.g., 4-fluorophenyl) optimize enzyme binding .

Biological Activity

1-Propyl-1,2,3,4-tetrahydroisoquinoline (1-Pr-THIQ) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. The biological properties of THIQs have garnered significant interest in medicinal chemistry due to their potential therapeutic applications in neurodegenerative diseases, cancer, and infectious diseases. This article focuses on the biological activity of 1-Pr-THIQ, summarizing key research findings, mechanisms of action, and potential therapeutic uses.

1-Pr-THIQ exhibits various mechanisms of action that contribute to its biological activity:

  • Neuroprotective Effects : Similar to its parent compound THIQ, 1-Pr-THIQ has been shown to possess neuroprotective properties. Research indicates that THIQ derivatives can modulate dopamine metabolism and protect against neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone . This suggests that 1-Pr-THIQ may also interact with dopaminergic pathways, potentially offering protection against neurodegenerative conditions like Parkinson's disease.
  • Anticancer Activity : Recent studies have highlighted the potential of THIQ derivatives as anti-cancer agents. For instance, certain THIQ analogs have demonstrated the ability to inhibit Bcl-2 family proteins, which are critical for cancer cell survival. In vitro assays showed that these compounds could induce apoptosis in cancer cells . The structure-activity relationship (SAR) studies indicate that modifications at the 1-position, such as propyl substitution, may enhance anticancer efficacy.

Biological Activities

The biological activities of 1-Pr-THIQ can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that THIQ derivatives exhibit antimicrobial properties against various pathogens. For example:

  • Bacterial Inhibition : Studies have shown that certain THIQ compounds exhibit significant antibacterial activity against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae at low concentrations . This suggests a promising avenue for developing new antibacterial agents based on the THIQ scaffold.

Neuroprotective Properties

As previously mentioned, 1-Pr-THIQ may provide neuroprotection by:

Antiviral Activity

Recent investigations into novel THIQ derivatives have revealed antiviral properties:

  • SARS-CoV-2 Inhibition : Some synthesized THIQ compounds have demonstrated effectiveness in inhibiting SARS-CoV-2 replication in vitro. For example, one study reported a compound derived from the THIQ structure with an EC50 value indicating potent antiviral activity against this virus .

Case Studies and Research Findings

Several studies provide insight into the biological activities and therapeutic potential of 1-Pr-THIQ:

StudyFindings
Demonstrated neuroprotective effects of THIQ derivatives against MPTP-induced toxicity in rodent models.
Identified anticancer activity through Bcl-2 inhibition; compounds showed potential to induce apoptosis in Jurkat cells.
Reported antiviral efficacy against SARS-CoV-2 with specific derivatives showing lower EC50 values compared to standard treatments.

Q & A

Q. What are the common synthetic routes for preparing 1-propyl-1,2,3,4-tetrahydroisoquinoline (1-Pr-THIQ), and how do reaction conditions influence yield?

  • Methodological Answer : 1-Pr-THIQ is typically synthesized via Pictet-Spengler or Bischler-Napieralski reactions. For example, describes a Pictet-Spengler approach using substituted phenethylamines and carbonyl compounds under acidic conditions (e.g., HCl in ethanol). Key factors include:
  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
  • Catalysts : Lewis acids like BF₃·Et₂O improve cyclization efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) favor protonation steps .
    Table 1 summarizes synthetic methods from literature:
MethodConditionsYield (%)Reference
Pictet-SpenglerHCl/EtOH, 70°C, 12 h65–75
Bischler-NapieralskiPOCl₃, reflux, 6 h50–60

Q. How can researchers characterize the structural features of 1-Pr-THIQ derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR reveals substituent effects on aromatic protons (e.g., deshielding of C-6 and C-7 protons due to methoxy groups) .
  • X-ray Crystallography : Determines absolute configuration, critical for studying enantiomer-specific bioactivity .
  • Mass Spectrometry : High-resolution MS confirms molecular formula and detects fragmentation patterns indicative of the propyl side chain .

Advanced Research Questions

Q. How do substituent positions on the THIQ core influence biological activity, and how can structure-activity relationships (SAR) be systematically analyzed?

  • Methodological Answer :
  • Substituent Effects : demonstrates that 1-aryl substitutions (e.g., phenyl, chlorophenyl) enhance local anesthetic activity, while 6,7-dimethoxy groups improve antioxidant properties.
  • SAR Workflow :

Synthetic Diversification : Introduce substituents at C-1, C-6, and C-7 via regioselective alkylation or methoxylation .

Bioassays : Test derivatives in vitro (e.g., antioxidant: DPPH assay; analgesic: hot-plate test) .

Statistical Modeling : Use QSAR to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity .
Table 2 highlights substituent-activity correlations:

Substituent PositionBioactivityMechanism InsightReference
1-PropylModerate anticonvulsantLipophilicity enhances BBB penetration
6,7-DimethoxyHigh antioxidantElectron-donating groups stabilize radicals

Q. What strategies resolve contradictions in reported pharmacological data for 1-Pr-THIQ derivatives?

  • Methodological Answer :
  • Source Analysis : Compare experimental conditions (e.g., dosing in used 10 mg/kg in mice vs. 25 mg/kg in a conflicting study).
  • Purity Assessment : Contradictions may arise from uncharacterized byproducts; employ HPLC-MS to verify compound purity (>98%) .
  • Species/Model Variability : Replicate assays across multiple models (e.g., rat vs. murine neuroinflammation models) .

Q. How can researchers optimize reaction conditions to mitigate low yields in THIQ cyclization steps?

  • Methodological Answer :
  • Catalyst Screening : Replace traditional HCl with zeolites or ionic liquids to reduce side reactions (e.g., achieved 85% yield using NaOCl/tert-butanol) .
  • Microwave Assistance : Shorten reaction time from 12 h to 30 min while maintaining yield (80%) .
  • In Situ Monitoring : Use FTIR to track imine intermediate formation and adjust reagent stoichiometry dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.